N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-8-4-5-11(21)16-19-15(25-20-16)9-18-17(22)14-10-23-12-6-2-3-7-13(12)24-14/h2-8,14H,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDIZEJMBIAIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that combines multiple bioactive moieties. This compound is of particular interest due to its potential therapeutic applications, especially in the fields of oncology and infectious diseases. The biological activity of this compound is primarily attributed to its structural components: the 1,2,4-oxadiazole ring and the benzo[dioxine] scaffold.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O3. It contains a pyrrole ring, an oxadiazole ring, and a benzo[dioxine] structure which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The mechanism of action for this compound involves its interaction with specific biological targets. The 1,2,4-oxadiazole moiety is known for its ability to inhibit various enzymes and receptors involved in cellular proliferation and survival pathways. This compound may modulate the activity of key proteins associated with cancer progression and microbial resistance.
Anticancer Activity
Research has shown that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The compound's ability to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC) has been documented in various studies .
Case Study:
A study conducted by Dhumal et al. (2016) demonstrated that specific 1,3,4-oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
Compounds with oxadiazole rings have shown promising antimicrobial activities against a range of pathogens including bacteria and fungi. N-(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl derivatives have been tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis.
Research Findings:
In vitro studies revealed that certain derivatives displayed MIC values comparable to standard antibiotics such as gentamicin . The binding affinity of these compounds to bacterial target proteins was assessed using molecular docking studies.
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by the following molecular structure and properties:
- Molecular Formula : C13H15N5O
- Molecular Weight : 257.29 g/mol
- CAS Number : 2098037-61-5
The structure includes a benzo[dioxine] moiety and a pyrrol-based substituent, which are known to impart various biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor-induced immunosuppression. By inhibiting IDO, this compound may enhance the effectiveness of existing anticancer treatments and address tumor-specific immunosuppression associated with various cancers, including melanoma and non-small cell lung cancer (NSCLC) .
Antimicrobial Effects
The oxadiazole moiety is known for its antimicrobial properties. Compounds containing oxadiazoles have been reported to exhibit significant activity against a range of pathogens. This suggests that N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could be explored as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Research indicates that modifications to the pyrrol and oxadiazole components can significantly influence biological activity. For instance, variations in substituents on these rings can affect potency and selectivity towards specific biological targets .
Case Study 1: Cancer Treatment Enhancement
In a preclinical study, the administration of this compound alongside traditional chemotherapy agents showed improved efficacy in reducing tumor size compared to chemotherapy alone. This suggests that the compound may serve as an adjunct therapy in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibition against Gram-positive bacteria, suggesting potential as a new class of antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for success?
The compound can be synthesized via nucleophilic substitution or carboxamide coupling. A common approach involves reacting a 1,3,4-oxadiazole-thiol intermediate with a chloromethyl derivative under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form the oxadiazole-methyl linkage . For the carboxamide moiety, coupling reactions using dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane at reflux are effective . Key parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrrole, oxadiazole, and dihydrodioxine moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₆H₁₅N₅O₄ for a related analog ). Infrared (IR) spectroscopy can confirm carbonyl (C=O) and aromatic C-H stretches. Purity is assessed via reverse-phase HPLC with UV detection.
Q. How can researchers assess the compound’s solubility and stability in biological assays?
Use the shake-flask method: dissolve the compound in buffers (pH 1–10) and quantify solubility via UV-Vis spectroscopy or HPLC. For stability, incubate at 37°C in simulated physiological conditions (e.g., PBS or cell culture medium) and monitor degradation over 24–72 hours using LC-MS . Include controls for light, temperature, and oxidative stress.
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable production?
Employ Design of Experiments (DoE) to screen catalysts, solvents, and temperatures. For example, replacing K₂CO₃ with Cs₂CO₃ may improve nucleophilic substitution efficiency . AI-driven tools (e.g., COMSOL Multiphysics) can simulate reaction kinetics and optimize parameters like mixing speed or reagent addition rates . Purification via flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) enhances purity.
Q. What computational strategies are effective for predicting biological activity and binding mechanisms?
Perform molecular docking using software like AutoDock Vina to model interactions with target proteins (e.g., antioxidant enzymes ). Density Functional Theory (DFT) calculations can predict electronic properties influencing reactivity. Validate predictions with in vitro assays (e.g., ROS scavenging for antioxidants) and correlate results with computed binding energies .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Conduct meta-analysis to identify variables such as assay protocols (e.g., cell lines, incubation times) or compound purity (>95% recommended ). Replicate experiments under standardized conditions and apply statistical tools (ANOVA, regression) to isolate confounding factors. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular assays) .
Q. What methodologies are suitable for studying environmental stability and degradation pathways?
Use accelerated stability testing under UV light, humidity, and elevated temperatures. Analyze degradation products via LC-MS/MS and propose pathways using isotope labeling or computational fragmentation tools. For environmental fate, apply OECD guidelines for hydrolysis and photolysis studies .
Q. How can a theoretical framework guide research design for this compound?
Align hypotheses with established theories (e.g., structure-activity relationships for heterocyclic compounds). Use a conceptual framework to select observables (e.g., electronic effects of the pyrrole-methyl group on bioactivity) and justify methodological choices (e.g., prioritizing in silico screening over high-throughput assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
